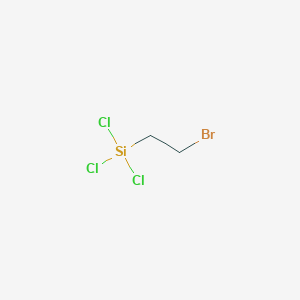

2-Bromoethyltrichlorosilane

Description

Properties

IUPAC Name |

2-bromoethyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl3Si/c3-1-2-7(4,5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKEHBNMHSEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromoethyltrichlorosilane and Its Derivatives

Direct Synthetic Approaches to Bromoethyltrichlorosilane

Direct synthesis methods are fundamental to the production of organosilanes, including halogenated variants like 2-Bromoethyltrichlorosilane. These approaches often involve the reaction of elemental silicon with alkyl halides.

Synthesis of Halogenated Organosilanes and Chlorosilanes

The synthesis of halogenated organosilanes is a cornerstone of organosilicon chemistry. A primary method is the direct process, also known as the Rochow process, which involves reacting a halogenated hydrocarbon with metallic silicon in the presence of a copper catalyst. uotechnology.edu.iq This reaction is typically carried out at temperatures between 250–400°C in a stirred tank or fluidized bed reactor. uotechnology.edu.iq The process can be optimized to favor the production of specific diorganodihalosilanes. uotechnology.edu.iq

Another approach involves the reaction of silicon tetrachloride with Grignard reagents (organomagnesium halides). google.comacs.org However, this method often yields a mixture of products, including mono-, di-, and tri-alkylated silanes, as the reactivity of chlorosilanes to nucleophilic attack decreases with increasing alkyl substitution. acs.org

The following table summarizes key aspects of these direct synthesis methods.

| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Key Features |

| Direct Process (Rochow) | Halogenated hydrocarbon, Silicon | Copper | 250–400 | Industrial scale, can be selective for diorganodihalosilanes. uotechnology.edu.iq |

| Grignard Synthesis | Silicon tetrachloride, Organomagnesium halide | Grignard Reagent | Varies | Produces a mixture of alkylated silanes. acs.org |

Industrial and Laboratory Scale Synthesis Routes for this compound

On an industrial scale, the direct process is the most common route for producing organochlorosilanes. uotechnology.edu.iq While specific details for the large-scale synthesis of this compound are not extensively documented in the provided results, the general principles of the Rochow process would apply. This would involve the reaction of 1,2-dibromoethane (B42909) or a similar bromo-chloroethane with silicon in the presence of a copper catalyst.

For laboratory-scale synthesis, various methods can be employed. One potential route is the hydrosilylation of vinyl bromide with trichlorosilane (B8805176) (HSiCl₃). This reaction, typically catalyzed by platinum-based catalysts, involves the addition of the Si-H bond across the double bond of the vinyl group. pageplace.de

Another laboratory approach could involve the reaction of a suitable organometallic reagent, such as a Grignard reagent derived from a bromo- or chloro-bromoethane, with silicon tetrachloride. google.comacs.org Careful control of stoichiometry would be necessary to maximize the yield of the desired this compound.

Advanced Functionalization and Derivatization Strategies

The functionalization and derivatization of silanes are crucial for creating a wide range of organosilicon compounds with specific properties. These strategies often involve reactions that form new silicon-carbon bonds or modify existing functional groups.

Hydrosilylation Reactions for Silicon-Carbon Bond Formation

Hydrosilylation is a powerful and widely used method for forming silicon-carbon bonds. pageplace.dewikipedia.org This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. pageplace.dewikipedia.orgcolab.ws The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst being common. nih.gov Rhodium and other metals are also effective. nih.govacs.org

Hydrosilylation can be highly regioselective and stereoselective, depending on the catalyst and substrates used. colab.ws For example, the hydrosilylation of terminal alkynes can yield either α- or β-vinylsilanes, and the stereochemistry (Z or E) of the resulting double bond can often be controlled. colab.ws This method is atom-economical and can be used to synthesize a wide variety of functionalized organosilanes. nih.govacs.org

The table below provides a general overview of catalysts used in hydrosilylation.

| Catalyst Type | Examples | Key Characteristics |

| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | Highly active, widely used in industry and academia. nih.gov |

| Rhodium-based | Wilkinson's catalyst (RhCl(PPh₃)₃) | Often provides different selectivity compared to platinum. acs.org |

| Other Metals | Rhenium, Ruthenium, Cobalt | Expanding the scope and applications of hydrosilylation. colab.wsnih.govnih.gov |

Nucleophilic Substitution Reactions Involving Trichlorosilyl (B107488) Substrates

Trichlorosilyl groups are susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atoms, which makes the silicon atom electrophilic. wikipedia.org In a nucleophilic substitution reaction, a nucleophile attacks the silicon atom, leading to the displacement of one or more chloride ions. wikipedia.orgbyjus.combits-pilani.ac.in

This type of reaction is fundamental to the synthesis of many organosilicon compounds. wikipedia.org The reactivity of the Si-Cl bond allows for the introduction of a wide variety of functional groups by using different nucleophiles. wikipedia.org The general form of the reaction can be represented as:

Nuc:⁻ + R-SiCl₃ → R-SiCl₂-Nuc + Cl⁻

Where Nuc:⁻ represents the nucleophile. The reaction can proceed in a stepwise manner, replacing one, two, or all three chlorine atoms. The strength of the nucleophile and the reaction conditions influence the extent of substitution. gatech.edu Common nucleophiles include alkoxides, amides, and organometallic reagents. wikipedia.org

Rearrangement-Addition Processes for Functionalized Silanes

Rearrangement-addition processes offer sophisticated pathways to complex functionalized silanes. A notable example is the Brook rearrangement, which involves the intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom. researchgate.netscielo.br This rearrangement generates a carbanion, which can then be trapped by an electrophile. researchgate.net

A specific application of this concept is the treatment of hydroxy-substituted silyl epoxides with Grignard reagents. nih.govacs.org This process induces a 1,2-carbon shift, which opens the epoxide ring and generates an α-silyl aldehyde intermediate. This intermediate is then trapped by the Grignard reagent in a highly diastereoselective addition reaction, yielding functionalized tertiary silane (B1218182) diols. nih.govacs.org This method provides a route to sterically congested and highly functionalized silanes that can be difficult to access through other methods. nih.gov

Palladium-Catalyzed Silylation Methods for Organohalides

Palladium-catalyzed cross-coupling reactions represent one of the most effective and versatile strategies for the construction of carbon-silicon (C-Si) bonds in modern organic synthesis. scielo.br This methodology is particularly significant for its ability to form C-Si bonds by coupling various organohalides with a suitable silicon-containing reagent, offering a direct pathway to functionalized organosilanes. scielo.br While extensively developed for aryl, vinyl, and alkynyl halides, the principles of this catalytic process can be extended to the synthesis of alkylsilanes, including haloalkyltrichlorosilanes like this compound. nih.govrsc.org

The general catalytic cycle for the silylation of an organohalide (R-X) typically begins with the oxidative addition of the halide to a palladium(0) complex. This step forms a palladium(II) intermediate (R-Pd-X). The subsequent key step is transmetalation, where a silylating agent, such as a disilane (B73854) or a silylboronate, reacts with the palladium(II) complex. kyoto-u.ac.jprsc.org This replaces the halide on the palladium center with the silyl group. The cycle concludes with reductive elimination from the resulting intermediate (R-Pd-SiR'₃), which forms the desired C-Si bond in the final product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic loop. organic-chemistry.org

The success of the reaction is highly dependent on the choice of the palladium catalyst, the ligands, the silylating agent, and the reaction conditions. Ligands, particularly phosphines, play a crucial role in stabilizing the palladium intermediates and facilitating the key steps of oxidative addition and reductive elimination. kyoto-u.ac.jp

For the specific synthesis of this compound, a potential pathway involves the palladium-catalyzed reaction of a C2-organohalide precursor, such as vinyl bromide or 1,2-dibromoethane, with a silylating agent capable of delivering the trichlorosilyl (-SiCl₃) group, for instance, hexachlorodisilane (B81481) (Si₂Cl₆).

Detailed Research Findings

Research into palladium-catalyzed silylation has provided extensive data on the scope and efficiency of these reactions. Studies have systematically explored the coupling of various aryl halides with different silylating agents, demonstrating the method's broad applicability. For example, the work by Denmark and Kallemeyn showcased a mild and general method for the silylation of a wide array of aryl bromides using 1,2-diethoxy-1,1,2,2-tetramethyldisilane. nih.gov This research highlights the reaction's tolerance for diverse functional groups on the aryl ring, a key feature of palladium-catalyzed cross-couplings.

The following table summarizes representative results from the palladium-catalyzed silylation of various aryl bromides, illustrating the substrate scope and typical yields achieved under optimized conditions.

| Aryl Bromide (Substrate) | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoanisole | 4-Anisyldimethylsilylethoxide | 95 | nih.gov |

| 4-Bromotoluene | 4-Tolyldimethylsilylethoxide | 98 | nih.gov |

| Methyl 4-bromobenzoate | Methyl 4-(dimethylsilylethoxide)benzoate | 97 | nih.gov |

| 4-Bromobenzonitrile | 4-Cyanophenyldimethylsilylethoxide | 96 | nih.gov |

| 1-Bromonaphthalene | 1-Naphthyldimethylsilylethoxide | 98 | nih.gov |

Further investigations have focused on optimizing reaction conditions, particularly the choice of ligand and palladium source, to extend the methodology to less reactive organohalides, such as aryl chlorides. kyoto-u.ac.jp The use of bulky N-heterocyclic carbene (NHC) ligands, for instance, has been shown to be effective in promoting the silylation of aryl chlorides with sterically demanding dialkoxydisilanes. kyoto-u.ac.jp

The selection of the appropriate ligand is critical for achieving high efficiency, as demonstrated in the table below, which outlines the effect of different ligands on the yield of a model silylation reaction.

| Palladium Precatalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | None | Toluene (B28343) | <5 | kyoto-u.ac.jp |

| Pd₂(dba)₃ | PCy₃ | Toluene | 15 | kyoto-u.ac.jp |

| Pd₂(dba)₃ | JohnPhos | Toluene | 25 | kyoto-u.ac.jp |

| Pd₂(dba)₃ | SPhos | Toluene | 33 | kyoto-u.ac.jp |

| IPr-Pd-allyl-Cl | IPr | Toluene | 94 | kyoto-u.ac.jp |

These findings underscore the power and tunability of palladium-catalyzed silylation. By carefully selecting the organohalide precursor, the silylating agent, and the catalytic system (palladium source and ligand), this methodology provides a robust and adaptable platform for the synthesis of a wide range of organosilanes, including the targeted compound this compound.

Reactivity and Mechanistic Investigations of 2 Bromoethyltrichlorosilane

Reactivity of the Bromoethyl Moiety

The bromoethyl part of the molecule offers a reactive site for carbon-carbon bond formation and other nucleophilic substitution reactions, largely governed by the chemistry of the carbon-bromine bond.

Carbon-Bromine Bond Reactivity in Organosilanes

The functional group of an alkyl halide is its carbon-halogen bond. The chemical behavior of these compounds is influenced by the bond's polarity and strength. libretexts.org Halogens, with the exception of iodine, are significantly more electronegative than carbon, leading to a polarized bond where the carbon atom is electrophilic and the halogen is nucleophilic. libretexts.org

The reactivity of the carbon-bromine (C-Br) bond in 2-bromoethyltrichlorosilane is a key aspect of its chemical behavior. This bond is susceptible to cleavage, allowing for a variety of chemical transformations. wikipedia.org The C-Br bond is weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, making bromoalkanes generally more reactive than their chloro- and fluoro- counterparts in nucleophilic substitution and elimination reactions. libretexts.org The rate of reaction for alkyl halides typically increases in the order: Cl < Br < I, an order that reflects both the C-X bond strength and the stability of the resulting halide anion (X⁻) as a leaving group. libretexts.org Consequently, alkyl iodides are the most reactive in this functional class. libretexts.org

The cleavage of the C-Br bond can occur through two primary mechanisms: homolytic and heterolytic cleavage. wikipedia.org

Homolysis: The two electrons of the covalent bond are divided equally between the fragments, producing a bromine radical and an ethylsilyl radical.

Heterolysis: The bond breaks in a way that the shared electron pair remains with one fragment, typically the more electronegative bromine atom, resulting in a bromide ion (Br⁻) and a carbocation. wikipedia.org

In the context of organosilanes, the presence of the silicon atom can influence the reactivity of the adjacent C-Br bond through electronic effects, although the fundamental principles of alkyl halide reactivity remain dominant.

| Bond Type | Typical Bond Energy (kJ/mol) |

|---|---|

| C-F | 467 |

| C-Cl | 346 |

| C-Br | 290 |

| C-I | 228 |

| C-H | 413 |

Participation in Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The reactivity of the C-Br bond makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. numberanalytics.compsu.edu

Research has demonstrated the use of this compound in surface modification via Sonogashira coupling. In one study, a layer of this compound was deposited onto hydroxylated glass slides. kpi.ua This was followed by a Sonogashira coupling reaction to attach 1,4-diethynylbenzene, demonstrating the successful reaction of the bromoethyl group on a solid substrate. kpi.ua

Microwave-assisted Sonogashira reactions have been shown to significantly accelerate these surface modification processes. mdpi.comrsc.org One investigation utilized microwave heating to perform the coupling on this compound-modified glass slides, achieving an 84% improvement in reaction time compared to conventional heating methods. kpi.ua Interestingly, this study also suggested that the copper(I) iodide (CuI) catalyst, traditionally used in Sonogashira reactions, might inhibit the surface coupling reaction under these specific conditions. kpi.ua

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Catalyst System | Pd catalyst, often with Cu(I) co-catalyst | Pd catalyst, can be Cu(I)-free |

| Solvent | Typically amine solvents (e.g., Et₃N) | Can be performed in various solvents, including water |

| Temperature | Room temperature to elevated temperatures | Room temperature to elevated temperatures |

| Reaction Time | Hours | Minutes to hours |

Chemical Transformations of the Trichlorosilyl (B107488) Group

The trichlorosilyl (–SiCl₃) group is highly reactive, particularly towards nucleophiles like water. This reactivity is central to its use in forming polysiloxane polymers and surface coatings.

Hydrolysis and Condensation Pathways of Trichlorosilanes

Organotrichlorosilanes, such as this compound, undergo rapid hydrolysis in the presence of water. The silicon-chlorine (Si-Cl) bonds are readily cleaved and replaced by silicon-hydroxyl (Si-OH) bonds, known as silanols, with the concurrent formation of hydrogen chloride (HCl). acs.orggoogle.com

This initial hydrolysis step is typically very fast and highly exothermic. open.ac.uk The resulting silanetriol, R-Si(OH)₃, is a highly reactive intermediate that is prone to self-condensation. acs.org

Following hydrolysis, the silanol (B1196071) groups condense with each other to form stable siloxane (Si-O-Si) bridges, releasing water in the process. nih.gov This condensation can occur between two silanol groups or between a silanol group and an unhydrolyzed chlorosilyl group. The process is complex and consists of simultaneous and competing hydrolysis and condensation reactions. acs.org The structure of the final product is highly dependent on reaction conditions such as the concentration of the silane (B1218182) and water, pH, temperature, and the solvent used. acs.orgacs.org

Formation of Polysiloxane Networks and Oligomers

The progressive condensation of the silanetriol intermediates derived from organotrichlorosilanes leads to the formation of larger structures, ranging from low-molecular-weight oligomers to highly cross-linked, three-dimensional polysiloxane networks. acs.orgnih.gov These materials are often generally referred to as silsesquioxanes, with the empirical formula [RSiO₁.₅]ₙ. acs.org

When the hydrolysis and condensation are carried out under controlled conditions, specific structures such as cyclic or cage-like oligomers can be isolated. acs.org However, under less controlled conditions, particularly with an excess of water, the reaction typically results in the formation of insoluble polymeric gels or random networks. google.comacs.org The formation of these robust polysiloxane networks is fundamental to the use of this compound as an adhesion promoter or as a coupling layer for surface functionalization. bac-lac.gc.ca For example, it can form a polysiloxane network on a substrate, presenting the bromoethyl groups for further chemical modification, as seen in the Sonogashira coupling examples. kpi.ua The formation of polysiloxane nanofibers can also be achieved through surface-initiated polymerization of vapor-phase organotrichlorosilane reagents. nih.gov

Catalytic Activation and Directed Reactions

Catalysis plays a crucial role in controlling the reactivity of this compound, enabling selective transformations of either the bromoethyl or the trichlorosilyl moiety. Catalysts can be classified as homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). chemguide.co.uk

In the context of the bromoethyl group, transition metal catalysts are essential for directing cross-coupling reactions. As discussed, the Sonogashira reaction relies on a palladium complex, often in conjunction with a copper co-catalyst, to activate the C-Br bond for coupling with a terminal alkyne. psu.edu This catalytic cycle involves the oxidative addition of the alkyl bromide to the Pd(0) center, followed by transmetalation with the copper acetylide and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. pitt.edu The development of copper-free and microwave-assisted Sonogashira protocols represents an effort to create more efficient and practical catalytic systems. mdpi.com

For the trichlorosilyl group, catalytic control over hydrolysis and condensation can influence the structure of the resulting polysiloxane network. Acidic or basic catalysts are commonly used to control the rates of these reactions. nih.gov For instance, the acidity of the medium has been shown to affect not only the reaction rates but also the composition and structure of the resulting (hydroxy)arylsiloxanes. nih.gov Furthermore, surfactants can be employed as catalysts in two-phase hydrolysis systems to influence the properties of the resulting silicone resins, promoting the formation of soluble products over insoluble gels. google.com These directed reactions are critical for synthesizing well-defined polysiloxane materials and functional surfaces.

Applications of 2 Bromoethyltrichlorosilane in Advanced Materials Science and Engineering

Role as a Silane (B1218182) Coupling Agent in Interfacial Science

2-Bromoethyltrichlorosilane is an organosilane compound featuring two distinct types of reactive functional groups, which allows it to act as a molecular bridge between dissimilar materials. gbxfsilicones.com Its general structure consists of a silicon atom bonded to a bromoethyl group (-CH2CH2Br) and three hydrolyzable chlorine atoms (-Cl). This dual functionality enables it to chemically link inorganic substrates and organic polymers, making it a valuable silane coupling agent in the field of interfacial science.

The primary mechanism by which this compound and other similar silane coupling agents promote adhesion is based on the formation of a durable chemical bridge at the interface of two different phases, typically an inorganic filler and an organic polymer matrix. hengdasilane.commdpi.com This process can be described by a two-step chemical theory. hengdasilane.com

Reaction with Inorganic Substrates: The trichlorosilyl (B107488) group (-SiCl₃) is highly susceptible to hydrolysis. In the presence of water or moisture, which is often adsorbed on the surface of inorganic materials, the chlorine atoms are replaced by hydroxyl groups, forming a reactive silanol (B1196071) intermediate (Br-CH₂CH₂-Si(OH)₃). This silanol can then undergo a condensation reaction with the hydroxyl groups present on the surface of inorganic substrates (such as silica (B1680970), glass fibers, or metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate). nih.govresearchgate.netresearchgate.net

Interaction with Organic Polymers: Simultaneously, the non-hydrolyzable bromoethyl group (Br-CH₂CH₂-) extends away from the inorganic surface. This organofunctional group is available to react and form a covalent bond with the organic matrix during the curing or polymerization process. hengdasilane.com The bromine atom can participate in various organic reactions, such as nucleophilic substitution, allowing it to be integrated into the polymer backbone.

| Functional Group | Reacts With | Bond Type | Mechanism |

| Trichlorosilyl (-SiCl₃) | Inorganic substrates (e.g., silica, metal oxides, wood) containing hydroxyl (-OH) groups | Covalent Siloxane (Si-O-Substrate) | Hydrolysis to form silanols, followed by condensation |

| Bromoethyl (-CH₂CH₂Br) | Organic polymer matrices | Covalent Carbon-based bond | Nucleophilic substitution or other organic reactions |

The region created by the silane coupling agent between the bulk matrix and the filler is not a simple monolayer but a complex three-dimensional region known as the "interphase". unitn.it When this compound is applied, the reactive silanols formed during hydrolysis not only bond to the substrate surface but also self-condense with each other to form a cross-linked polysiloxane network. nih.govresearchgate.net

This interphase is typically multilayered and has a gradient of properties, transitioning from the rigid, inorganic filler surface to the more flexible organic polymer matrix. researchgate.net The structure of this interphase is critical to the performance of the final composite material.

Key properties influenced by the interphase:

Adhesion and Stress Transfer: A well-formed interphase ensures efficient load transfer from the weaker polymer matrix to the stronger reinforcing fibers or fillers. nih.govunitn.it This prevents premature failure at the interface under mechanical stress.

Environmental Resistance: The stable, covalent bonds formed at the interphase, particularly the Si-O-Si linkages, can be vulnerable to hydrolysis. researchgate.net However, the hydrophobic nature of the organosilane layer can protect the interface from moisture ingress, improving the long-term durability and environmental stability of the composite material.

The effectiveness of the interphase depends on several factors, including the type of silane, the method of application, the surface chemistry of the filler, and the nature of the polymer matrix. researchgate.net

This compound can be used to chemically modify the surfaces of various inorganic materials that possess surface hydroxyl groups. This modification alters the surface chemistry, tailoring it for specific applications.

Silica Gel: The surface of silica gel is rich in silanol groups (-Si-OH), making it an ideal substrate for modification. nih.gov Reacting silica gel with this compound grafts the bromoethyl functionality onto the surface. nih.gov This process transforms the typically hydrophilic silica surface into a more hydrophobic one and introduces a reactive handle (the bromine atom) for further chemical transformations, such as grafting polymers from the surface or attaching specific bioactive molecules.

Metal Oxides: Metal oxides like alumina (B75360) (Al₂O₃), zinc oxide (ZnO), and titania (TiO₂) also have surface hydroxyl groups that can react with silane coupling agents. google.com.pgmatec-conferences.orgosti.gov Surface modification with this compound can improve the dispersion of these oxide nanoparticles in organic solvents and polymer matrices, which is crucial for creating high-performance nanocomposites. google.com.pgmatec-conferences.org The grafted organic moiety provides a reactive surface layer that can undergo subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of organic compounds to the nanoparticle surface. google.com.pg

| Substrate | Surface Group | Effect of Modification | Potential Application |

| Silica Gel | Silanol (-SiOH) | Increased hydrophobicity, introduction of reactive bromo-functional groups | Chromatographic stationary phases, platforms for catalysts, polymer grafting |

| Metal Oxides (e.g., ZnO, Al₂O₃) | Metal Hydroxyl (-M-OH) | Improved dispersion in organic media, surface functionalization | Enhanced anti-corrosion coatings, UV-curable nanocomposites, biosensors |

Wood is a natural composite material rich in cellulose (B213188), which contains abundant hydroxyl groups. This makes wood susceptible to modification by organosilanes like this compound. bioresources.comncsu.eduresearchgate.netbohrium.com The modification process involves the impregnation of wood with a silane solution. The silane then hydrolyzes and undergoes condensation reactions with the hydroxyl groups within the wood cell walls. ncsu.eduresearchgate.net

This treatment can lead to significant improvements in wood properties:

Dimensional Stability: The silane and its reaction products can fill voids and bulk the wood cell wall, which reduces its capacity to absorb water and swell. This leads to enhanced dimensional stability. bioresources.comncsu.edu

Water Resistance: The formation of a hydrophobic polysiloxane network within the wood structure significantly reduces water uptake. bioresources.combohrium.com

Durability: By reducing moisture content, organosilane treatment can improve the resistance of wood to decay caused by microorganisms. ncsu.edu

The mechanism involves the silane reacting with hydroxyls on cellulose to form stable covalent bonds, effectively cross-linking the wood's polymeric components and providing a protective internal barrier. researchgate.net

Integration into Polymer Chemistry and Advanced Polymeric Architectures

The unique structure of this compound, with one reactive organic group and three hydrolyzable inorganic groups, makes it a candidate monomer for the synthesis of complex, three-dimensional silicon-containing polymers.

Dendrimers and hyperbranched polymers are highly branched macromolecules with a globular, three-dimensional structure. nih.govrsc.org Silicon-containing versions of these polymers, such as carbosilane and polysilane dendrimers, have attracted significant interest due to their unique properties. mdpi.comresearchgate.netmdpi.com

The synthesis of these architectures often relies on monomers that possess multiple reactive sites. This compound can be viewed as an AB₃-type monomer, where the bromoethyl group is the 'A' functionality and the three chlorine atoms on the silicon atom represent the three 'B' functionalities. This structure is ideal for creating highly branched polymers in a one-pot synthesis. rsc.org

A potential synthetic pathway could involve the reaction of the trichlorosilyl group with a difunctional nucleophilic reagent, leading to the formation of a branched structure. The bromoethyl group can then be converted into another reactive site to allow for further polymerization or functionalization of the polymer's terminal groups. The use of silicon atoms as branching points allows for variation in the density and flexibility of the final dendritic structure. researchgate.net While specific literature detailing the use of this compound for this purpose is specialized, its molecular architecture aligns with the fundamental principles used to construct hyperbranched polycarbosilanes and other silicon-based dendritic materials. mdpi.comresearchgate.net

Functionalization of Polymer Chains and Networks

The functionalization of polymers with organosilanes, such as this compound, is a critical strategy for imparting new properties and creating advanced network structures. The trichlorosilyl group (–SiCl₃) is highly reactive towards hydrolysis, leading to the formation of silanol (–SiOH) groups. These silanols can then undergo condensation reactions with each other or with hydroxyl groups on other molecules to form stable siloxane (–Si–O–Si–) bonds, resulting in crosslinked networks.

In a study focused on creating crosslinked polyimide networks, poly(amic ethyl ester) oligomers were functionalized with trimethoxysilyl end-groups. ibm.com While this study used a trimethoxysilane, the principle is directly applicable to trichlorosilanes like this compound. The process involves the synthesis of oligomers with controlled molecular weight and specific end-group functionality. ibm.com These functionalized oligomers, existing as low-viscosity precursors, can then be thermally cured. ibm.com During curing, the silane groups hydrolyze and condense to form a crosslinked network, yielding a material with a high glass transition temperature (Tg) and thermal stability. ibm.com

The bromoethyl group (–CH₂CH₂Br) on this compound offers a versatile handle for further chemical modifications. This bromine atom can be substituted via various nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups to the polymer backbone or network. This dual reactivity makes this compound a valuable building block for creating highly functionalized and robust polymer systems.

Table 1: Example of Polymer Functionalization Approach

| Polymer Precursor | Functionalizing Agent | Resulting Functionality | Curing Mechanism | Final Material |

|---|

Application in Two-Photon Polymerization for Microstructure Fabrication

Two-photon polymerization (TPP) is a high-resolution 3D printing technique that allows for the fabrication of complex micro- and nanostructures. nih.govmdpi.comharvard.edu This direct laser writing method utilizes the nonlinear absorption of two photons in the near-infrared (NIR) range to initiate polymerization in a tightly focused volume. mdpi.comnsf.gov A key component of the TPP process is the photoresist, which typically consists of monomers, oligomers, and a photoinitiator. nih.gov

While standard acrylate- and epoxy-based photoresists are common, there is a growing interest in custom-formulated resins to tailor the chemical and physical properties of the fabricated microstructures. nih.gov This is where a compound like this compound can play a crucial role. By incorporating such functional silanes into the photoresist formulation, it is possible to create microstructures with surfaces that can be subsequently modified.

The fabrication process involves focusing an ultrafast laser into the photosensitive resin. mdpi.com The high intensity at the focal point triggers the two-photon absorption by the photoinitiator, generating radicals that initiate a chain polymerization reaction, solidifying the resin in that microscopic volume. mdpi.com By moving the laser focus in three dimensions, complex 3D structures can be built.

After the TPP fabrication, the bromoethyl groups introduced by this compound would be present on the surface of the microstructure. These groups can then be used as anchor points for the covalent attachment of other molecules, such as biomolecules or fluorescent dyes, enabling the creation of functionalized microdevices for applications in biosensing, tissue engineering, and microfluidics. nih.gov

Table 2: Components of a Two-Photon Polymerization System

| Component | Function | Example Materials |

|---|---|---|

| Monomer/Oligomer | Forms the polymer backbone | Acrylics, Epoxies |

| Photoinitiator | Absorbs photons and initiates polymerization | Lucirin TPO-L, Benzophenone |

| Functionalizing Agent | Provides sites for post-fabrication modification | This compound |

Fabrication of Self-Assembled Monolayers (SAMs) for Surface Engineering

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on solid substrates. buffalostate.edunih.govharvard.edu They are a powerful tool for precisely controlling the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. nih.govharvard.edu Organosilanes, including this compound, are commonly used to form SAMs on surfaces rich in hydroxyl groups, such as silicon wafers, glass, and metal oxides. buffalostate.edu

The formation of a SAM from this compound involves a two-step process. First, the trichlorosilyl headgroup reacts with trace amounts of water to form reactive silanol intermediates. These silanols then readily condense with the hydroxyl groups on the substrate surface, forming strong covalent Si–O–Substrate bonds. buffalostate.edu Subsequently, lateral cross-linking occurs between adjacent silane molecules via the formation of Si–O–Si bonds, creating a robust and stable monolayer.

The terminal bromoethyl groups of the assembled monolayer then dictate the new surface properties. buffalostate.eduharvard.edu This bromo-terminated surface can be used directly or, more commonly, as a platform for further chemical reactions. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the attachment of a vast range of molecules to engineer the surface for specific applications. For instance, amine-containing molecules can be grafted onto the surface to facilitate the immobilization of proteins for biosensor development. piketech.com

Table 3: Characterization Techniques for Self-Assembled Monolayers

| Technique | Information Obtained |

|---|---|

| Fourier Transform Infrared Spectroscopy (FTIR) | Spectroscopic features of the organic thin film. piketech.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. piketech.com |

| Contact Angle Goniometry | Surface wettability and energy. |

Research in Advanced Composite Materials Development

Enhancing Fiber-Reinforced Polymer Composites

Fiber-reinforced polymer (FRP) composites are materials where a polymer matrix is strengthened by incorporating reinforcing fibers, such as glass, carbon, or natural fibers. mdpi.comresearchgate.net These materials are valued for their high stiffness, light weight, and corrosion resistance. mdpi.com A critical factor determining the mechanical performance of FRP composites is the adhesion at the fiber-matrix interface. researchgate.net Poor adhesion can lead to premature failure of the composite under stress.

Silane coupling agents, like this compound, are frequently used to improve this interfacial adhesion. The silane is typically applied to the fiber surface as a pretreatment. The trichlorosilyl group of the molecule reacts with the hydroxyl groups present on the surface of glass or natural fibers, forming a covalent bond. The bromoethyl group, extending away from the fiber surface, can then react with the polymer matrix during the composite manufacturing process.

This dual reactivity allows the silane to act as a molecular bridge, covalently linking the inorganic fiber to the organic polymer matrix. This enhanced interfacial bonding improves stress transfer from the matrix to the reinforcing fibers, leading to significant improvements in the composite's mechanical properties, including tensile strength, flexural modulus, and durability. google.com The choice of the organofunctional group on the silane is tailored to be reactive with the specific polymer matrix being used.

Preparation and Performance of Polymer/Filler Nanocomposites

Polymer nanocomposites are a class of materials where a polymer matrix is reinforced with fillers having at least one dimension in the nanometer range (1-100 nm). researchgate.netmdpi.com Common nanofillers include layered silicates (clays), carbon nanotubes, and silica nanoparticles. mdpi.comunirioja.es The addition of even small amounts of these nanofillers can lead to dramatic improvements in the mechanical, thermal, and barrier properties of the polymer. researchgate.net

Similar to FRPs, the performance of nanocomposites is highly dependent on the quality of the interface between the filler and the polymer matrix. unirioja.es Nanofillers have an extremely high surface area, making interfacial interactions even more critical. Silane coupling agents are essential for modifying the surface of inorganic nanofillers to improve their dispersion within the polymer matrix and enhance filler-matrix adhesion. mdpi.com

Table 4: Common Nanofillers and Their Impact on Polymer Properties

| Nanofiller Type | Typical Loading (wt%) | Key Property Enhancements |

|---|---|---|

| Layered Silicates (e.g., Montmorillonite) | 2-5 | Increased modulus, improved barrier properties. unirioja.es |

| Carbon Nanotubes (CNTs) | < 5 | Improved electrical conductivity, enhanced mechanical strength. mdpi.com |

| Silica (SiO₂) Nanoparticles | 1-10 | Increased hardness, improved wear resistance. mdpi.com |

Novel Polyethylene (B3416737) Copolymers Synthesis

The synthesis of novel copolymers allows for the creation of materials with precisely tailored properties that combine the characteristics of different monomers. One advanced synthesis method is atom transfer radical polymerization (ATRP), which allows for the controlled growth of polymer chains.

In the context of creating novel polyethylene-based copolymers, this compound could be utilized in several ways. For instance, it could be used to functionalize a pre-existing polyethylene chain, introducing reactive sites for further polymerization or grafting. More advanced strategies could involve using the bromoethyl group as an initiator for controlled radical polymerization techniques like ATRP.

A study on the synthesis of ABA-type triblock copolymers utilized a novel bifunctional initiator to first create a central polymer block (B), followed by the growth of two outer blocks (A) from its ends. mdpi.com A similar strategy could be envisioned where a molecule derived from this compound is incorporated into an initiator or a macroinitiator. The bromo-functional group could initiate the polymerization of one type of monomer (e.g., styrene (B11656) or methyl methacrylate), while the silane group could be used to anchor the resulting polymer to another polymer chain or a surface. This approach opens up possibilities for creating complex copolymer architectures, such as graft copolymers or block copolymers, involving polyethylene segments, leading to materials with unique combinations of properties for specialized applications.

Advanced Analytical and Spectroscopic Techniques for Characterization in 2 Bromoethyltrichlorosilane Research

Spectroscopic Characterization of Functionalized Surfaces and Polymers

Spectroscopy plays a pivotal role in confirming the covalent attachment of 2-bromoethyltrichlorosilane to substrates and in elucidating the structure of polymers derived from it. Techniques such as Fourier Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), UV-Visible, and fluorescence spectroscopy each offer unique insights into the chemical nature of these modified materials.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Interfacial Analysis

FTIR spectroscopy is a powerful tool for identifying functional groups present on a material's surface. eag.com When a substrate is treated with this compound, FTIR can be used to monitor the reaction. The appearance of characteristic peaks corresponding to Si-O-substrate bonds and the presence of the bromoethyl group can confirm successful silanization. Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive mode that is particularly useful for analyzing the top micron of a surface, making it ideal for studying thin films and surface modifications. eag.com

Table 1: Characteristic FTIR Peaks for Surface Modification

| Functional Group | Wavenumber (cm⁻¹) | Significance in this compound Modification |

| Si-O-Si | 1000-1200 | Formation of a polysiloxane network on the surface. |

| Si-O-Substrate | 900-1000 | Indicates covalent bonding of the silane (B1218182) to a hydroxylated substrate. |

| C-Br | 500-600 | Confirms the presence of the bromoethyl group from the silane. |

| -CH₂- | 2850-2960 | Stretching vibrations of the ethyl chain. |

Raman spectroscopy offers complementary information to FTIR and is particularly useful for studying changes in the chemical state of polymers. scirp.org It can be employed to monitor the cross-linking of silyl-modified polymers in real-time. scirp.org For materials functionalized with this compound, Raman spectroscopy could potentially be used to study the subsequent reactions of the bromoethyl group, providing insights into the interfacial chemistry of the modified surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Polymer Systems

Solid-state NMR spectroscopy is an indispensable technique for the structural characterization of insoluble or cross-linked polymer systems derived from this compound. It provides detailed information about the local chemical environment of silicon (²⁹Si NMR) and carbon (¹³C NMR) atoms within the polymer network. This allows for the confirmation of the silane's covalent incorporation into the polymer matrix and the elucidation of the resulting polymer structure.

For soluble polymers functionalized with this compound, solution-state ¹H and ¹³C NMR are routinely used to confirm the structure of the polymer backbone and the presence of the bromoethylsilyl groups. The integration of ¹H NMR signals can also be used to determine the degree of functionalization. semanticscholar.org

UV-Visible Spectroscopy and Fluorescence Spectroscopy for Surface Studies

UV-Visible (UV-Vis) absorption spectroscopy can be used to gather information about defects and chemical changes at a dielectric surface following modification. researchgate.net The emergence of new absorption bands after silanization can indicate the formation of new chemical species or surface states. researchgate.net For instance, an absorption band in the 300–350 nm range has been observed after the silanization of an oxidized wafer. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique for studying modified surfaces, particularly when the attached molecules are fluorescent or can be labeled with a fluorophore. researchgate.net Surfaces functionalized with this compound could be further reacted with fluorescent probes that are selective for the bromo group, allowing for the mapping of the silane's distribution on the surface. This approach can provide information on the homogeneity of the surface modification. researchgate.net

Microscopic and Imaging Techniques for Surface and Material Morphology

Microscopy techniques are essential for visualizing the physical changes that occur on a surface or within a material as a result of modification with this compound. These methods provide high-resolution images of the surface topography and the internal microstructure of composites.

Atomic Force Microscopy (AFM) for Surface Topography and Feature Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface. azooptics.com It is widely used to characterize the surface topography and roughness of thin films and modified surfaces at the nanoscale. spectraresearch.com Following the application of this compound, AFM can be used to assess changes in surface morphology, such as the formation of a uniform silane layer or the presence of aggregates. researchgate.netresearchgate.net

AFM can quantitatively measure surface roughness parameters, providing valuable data on how the silanization process affects the surface texture. oamjms.euoamjms.eu This information is critical for applications where surface smoothness or a specific topography is required.

Table 2: AFM Surface Roughness Parameters

| Parameter | Description | Relevance to Silanized Surfaces |

| Ra (Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | Provides a general measure of surface smoothness after silanization. |

| Rq (Root Mean Square Roughness) | The root mean square average of the profile height deviations from the mean line. | A more sensitive measure of surface roughness than Ra. |

| Rz (Maximum Height of the Profile) | The sum of the largest peak height and the largest valley depth within a given evaluation length. | Indicates the presence of significant peaks or valleys on the modified surface. |

Beyond topography, AFM can also be used to probe other surface properties, such as adhesion, which can be altered by the chemical functionalization of the surface. nih.gov

Electron Microscopy (e.g., SEM, TEM) for Microstructural Investigation of Composites

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface of a material with high resolution. tescan-analytics.com In the context of composites incorporating this compound as a coupling agent, SEM can be used to examine the dispersion of filler particles within the polymer matrix and to assess the interfacial adhesion between the filler and the matrix. nih.govresearchgate.net Good adhesion, facilitated by the silane coupling agent, often results in a fractured surface where the polymer appears to be well-bonded to the filler particles. researchgate.net

Transmission Electron Microscopy (TEM), on the other hand, provides even higher resolution images and can be used to investigate the internal microstructure of materials. For nanocomposites, TEM can be used to visualize the arrangement of nanoparticles and the nature of the interface between the nanoparticles and the polymer matrix at the nanoscale.

Chromatographic and Separation Methods for Reaction Product Analysis

Chromatographic techniques are essential for the analysis of complex mixtures that can arise from reactions involving this compound. These methods allow for the separation, identification, and quantification of reactants, products, and byproducts.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. agilent.comresearchgate.net The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution. Larger molecules, which are excluded from the pores of the column's stationary phase, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. youtube.com

In the context of polymers synthesized from monomers like this compound, GPC is instrumental in determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). orst.edu These parameters are critical as they directly influence the mechanical, thermal, and solution properties of the resulting polymer. For instance, a narrow PDI indicates a more uniform polymer chain length, which can lead to more predictable material properties. flinders.edu.au

The choice of solvent and calibration standards is crucial for accurate GPC analysis. For polysiloxanes and related silicon-containing polymers, solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used. agilent.com Calibration is typically performed using well-characterized polymer standards, such as polystyrene or poly(methyl methacrylate), to create a calibration curve of log(molecular weight) versus elution time. agilent.com

Table 1: Illustrative GPC Data for a Hypothetical Polymer Derived from a Functionalized Silane

| Elution Time (min) | Molecular Weight ( g/mol ) | Weight Fraction |

| 8.5 | 550,000 | 0.05 |

| 9.0 | 350,000 | 0.15 |

| 9.5 | 200,000 | 0.30 |

| 10.0 | 100,000 | 0.25 |

| 10.5 | 50,000 | 0.15 |

| 11.0 | 20,000 | 0.10 |

This table represents hypothetical data to illustrate the type of information obtained from a GPC experiment. The molecular weight averages (Mn, Mw) and PDI would be calculated from this distribution.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the separation and quantification of small molecules, oligomers, and reaction intermediates in studies involving this compound. halocolumns.comchromatographyonline.com These techniques offer high resolution and sensitivity for analyzing complex mixtures that may result from synthesis, hydrolysis, or functionalization reactions.

Reversed-phase HPLC is a commonly employed mode for the separation of organosilanes. In this mode, a nonpolar stationary phase (e.g., C18- or C8-modified silica) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). halocolumns.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more nonpolar compounds having longer retention times.

For the analysis of halogenated organic compounds, the choice of stationary phase and mobile phase composition is critical to achieve optimal separation. The presence of the bromine atom and the trichlorosilyl (B107488) group in this compound and its derivatives will significantly influence their retention behavior. Gradient elution, where the mobile phase composition is changed during the analysis, is often necessary to separate compounds with a wide range of polarities.

UHPLC, with its use of smaller particle size columns (<2 µm), allows for faster separations and higher resolution compared to conventional HPLC. chromatographyonline.comresearchgate.net This can be particularly advantageous for analyzing complex reaction mixtures where numerous components need to be resolved in a short amount of time.

Table 2: Representative HPLC-UV Data for a Simulated Reaction Mixture

| Retention Time (min) | Compound ID | Peak Area | Concentration (mM) |

| 2.1 | Starting Material (e.g., this compound) | 158,432 | 4.5 |

| 3.5 | Hydrolysis Product 1 | 75,621 | 2.1 |

| 4.8 | Oligomer (dimer) | 98,345 | 2.8 |

| 6.2 | Byproduct | 23,189 | 0.7 |

This table is a hypothetical representation of quantitative data that can be obtained from an HPLC or UHPLC analysis of a reaction involving this compound, demonstrating the ability to quantify individual components.

Surface-Sensitive Analytical Techniques

When this compound is used to modify surfaces, a suite of surface-sensitive analytical techniques is required to characterize the resulting chemical and elemental composition of the surface layer.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of atoms on a surface. eag.com When a surface is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For surfaces modified with this compound, XPS can confirm the presence of silicon, carbon, bromine, and chlorine on the surface. High-resolution scans of the Si 2p, C 1s, Br 3d, and Cl 2p regions can provide information about the chemical bonding. For example, the Si 2p peak can distinguish between silicon in the substrate (if applicable) and silicon in the siloxane network of the coating. nih.gov Shifts in the C 1s spectrum can indicate the formation of Si-C bonds. acs.orgchemrxiv.org

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental information, often with higher spatial resolution than XPS. wikipedia.orgacs.org AES analyzes the energy of Auger electrons that are emitted from a surface after excitation by a primary electron beam. It is particularly useful for identifying the elemental composition of very small surface features and for depth profiling to determine the elemental distribution as a function of depth into the surface layer. carleton.edunasa.gov

Table 3: Example of High-Resolution XPS Binding Energy Data for a Surface Modified with a Bromoalkylsilane

| Element | Orbital | Binding Energy (eV) | Possible Chemical State Assignment |

| Si | 2p | 102.5 | Si-O (siloxane) |

| C | 1s | 284.8 | C-C, C-H |

| C | 1s | 286.5 | C-Br |

| Br | 3d | 70.5 | C-Br |

| O | 1s | 532.8 | Si-O-Si |

This table provides representative binding energy values that could be observed in an XPS analysis of a surface functionalized with a molecule similar to this compound. These values help in identifying the chemical bonds present on the surface. nih.gov

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique capable of detecting elements and molecular fragments in the parts-per-million to parts-per-billion range. carleton.edu In SIMS, a primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. carleton.edu

For surfaces treated with this compound, SIMS can provide detailed information about the elemental and molecular composition of the outermost atomic layers. Time-of-Flight SIMS (ToF-SIMS) is particularly useful as it can detect high-mass molecular fragments, providing insights into the structure of the surface-bound species. nih.gov For instance, fragments corresponding to the bromoethyl group and siloxane units could be identified.

SIMS can also be used for depth profiling, where the primary ion beam continuously sputters the surface, and the composition is monitored as a function of depth. hplc.sk This is valuable for determining the thickness and uniformity of the silane coating and for investigating the interface between the coating and the substrate. hplc.sk

Table 4: Potential Secondary Ion Fragments in a ToF-SIMS Analysis of a this compound-Modified Surface

| m/z (Mass-to-Charge Ratio) | Possible Ion Fragment |

| 28 | Si⁺ |

| 45 | SiOH⁺ |

| 107/109 | CH₂CH₂Br⁺ |

| 135/137 | Si(OH)₂CH₂CH₂Br⁺ |

| Varies | (SiO₂)nSi⁺, (SiO₂)nSiOH⁺ |

This table lists hypothetical but plausible ion fragments that could be detected in a ToF-SIMS analysis, offering clues to the molecular structure of the surface layer.

Theoretical and Computational Studies of 2 Bromoethyltrichlorosilane Systems

Theoretical and computational chemistry provides powerful tools for understanding the behavior of reactive molecules like 2-bromoethyltrichlorosilane at a microscopic level. By simulating molecular structures, reaction pathways, and interactions, these methods offer insights that complement experimental findings, guiding the development of new materials and processes.

Emerging Research Directions and Future Perspectives for 2 Bromoethyltrichlorosilane Chemistry

Development of Novel Synthetic Pathways and Advanced Derivatives

The development of new synthetic routes and the generation of advanced derivatives from 2-Bromoethyltrichlorosilane are central to unlocking its full potential. Current research efforts in the broader field of organosilicon chemistry suggest several promising directions.

Novel Synthetic Pathways: Traditional synthesis of functionalized organosilanes often involves multi-step processes that can be inefficient and generate significant waste. mdpi.com Future research is likely to focus on the development of more direct and sustainable methods for the synthesis of this compound and its derivatives. This includes exploring catalytic routes that offer higher selectivity and yield. google.com While specific research on this compound is limited, the general trend in organochlorosilane synthesis is moving towards more economically reasonable and sustainable industrial processes. google.com

Advanced Derivatives: The bromoethyl group of this compound serves as a versatile handle for a wide range of chemical modifications. Future research will likely explore its conversion into other functional groups to create a diverse library of derivatives with unique properties. For instance, substitution of the bromine atom could introduce functionalities such as amines, azides, thiols, or phosphines, each imparting specific chemical reactivity and physical characteristics to the resulting molecule. These derivatives can then be used as building blocks for more complex molecular architectures, including dendrimers and hybrid polymers.

A key area of interest is the synthesis of bifunctional silanes that possess both Si-H and Si-Cl bonds, which are highly valuable due to their different reactivities. google.com While not directly applicable to this compound, this highlights the demand for organosilanes with multiple reactive sites for controlled, stepwise synthesis.

| Potential Derivative Class | Synthetic Transformation | Potential Applications |

| Aminoethyltrichlorosilanes | Nucleophilic substitution with ammonia (B1221849) or amines | Adhesion promoters, surface modification for biomaterials |

| Azidoethyltrichlorosilanes | Nucleophilic substitution with sodium azide | Click chemistry precursors, bioconjugation |

| Thioethyltrichlorosilanes | Nucleophilic substitution with thiols or sodium hydrosulfide | Metal nanoparticle surface functionalization, self-assembled monolayers |

| Phosphinoethyltrichlorosilanes | Reaction with phosphine (B1218219) reagents | Ligands for catalysis, flame retardants |

Expansion of Applications in Nanotechnology and Smart Materials

The unique properties of organosilicon compounds make them ideal candidates for applications in nanotechnology and the development of smart materials. cfsilicones.com this compound, with its ability to functionalize surfaces and act as a precursor for hybrid materials, is well-positioned to contribute to these advanced fields.

Nanotechnology: The trichlorosilyl (B107488) group of this compound can readily react with hydroxyl groups on the surface of various inorganic materials, such as silica (B1680970), titania, and alumina (B75360), to form stable siloxane bonds. This allows for the precise surface modification of nanoparticles, nanotubes, and other nanostructures. mdpi.com The bromoethyl group can then be used to attach other molecules, such as polymers, biomolecules, or fluorescent dyes, creating functionalized nanomaterials for applications in drug delivery, bio-imaging, and catalysis. nih.govnih.gov The ability to tailor the surface properties of nanomaterials is crucial for controlling their dispersion, stability, and interaction with their environment. mdpi.comresearchgate.net

Smart Materials: Smart materials are designed to respond to external stimuli, such as light, heat, pH, or an electric field. Organosilicon polymers are increasingly being used in the creation of these materials due to their durability and tunable properties. 24chemicalresearch.com this compound can be used as a monomer or cross-linking agent in the synthesis of stimuli-responsive polymers. For example, the bromoethyl group could be converted to a functional group that is sensitive to a specific stimulus, which could then trigger a change in the material's properties, such as its shape, color, or wettability.

| Application Area | Role of this compound | Example of Potential Use |

| Nanoparticle Functionalization | Surface modification agent to introduce a reactive handle. | Creating targeted drug delivery systems by attaching antibodies to the surface of nanoparticles. |

| Smart Coatings | Precursor for stimuli-responsive polymers. | Developing self-healing coatings where the bromo-group is part of a microcapsule that ruptures upon damage. |

| Hybrid Materials | Bridging molecule between organic and inorganic components. | Synthesizing organic-inorganic hybrid materials with enhanced thermal and mechanical properties. |

| Self-Assembled Monolayers (SAMs) | Formation of dense, ordered monolayers on surfaces. | Creating patterned surfaces for microelectronics or biosensors. |

Integration into Sustainable and Green Chemistry Processes

The principles of green chemistry are increasingly influencing the design and synthesis of chemical compounds and processes. nih.gov For this compound, this translates to a focus on developing more environmentally friendly synthetic routes and utilizing it in applications that contribute to sustainability.

Green Synthesis: The current industrial production of organochlorosilanes often relies on processes that are energy-intensive and can generate hazardous byproducts. mdpi.com A key research direction is the development of greener synthetic methods for this compound. This could involve the use of renewable starting materials, the replacement of hazardous reagents with safer alternatives, and the design of catalytic processes that operate under milder conditions and with higher atom economy. whiterose.ac.uk The use of metrics such as E-Factor and Process Mass Intensity (PMI) will be crucial in evaluating the environmental impact of new synthetic routes. nih.govmdpi.comwiley-vch.de

Sustainable Applications: this compound can contribute to sustainable technologies through its use in creating durable and energy-efficient materials. For example, its application in coatings can enhance the weatherability and lifespan of materials, reducing the need for frequent replacement. entegris.com In the realm of renewable energy, functional silanes are used to improve the performance and durability of materials in solar panels and other devices. cfsilicones.com

Challenges and Opportunities in the Field of Organosilicon Chemistry

The future development of this compound chemistry is intrinsically linked to the broader challenges and opportunities within the field of organosilicon chemistry.

Challenges:

Cost of Production: The synthesis of functional organosilanes can be complex and expensive, which can limit their widespread commercialization. nih.gov Developing more cost-effective synthetic routes is a significant challenge.

Moisture Sensitivity: The trichlorosilyl group is highly reactive towards moisture, which requires careful handling and storage to prevent premature hydrolysis and polymerization. mdpi.com This can add complexity to its use in various applications.

Regulatory Scrutiny: As with many chemical compounds, there is increasing regulatory scrutiny regarding the environmental and health impacts of organosilanes and their byproducts. Ensuring that new synthetic processes and applications are safe and environmentally benign is a critical challenge.

Opportunities:

Growing Demand for High-Performance Materials: The increasing demand for advanced materials in sectors such as electronics, automotive, and healthcare creates significant opportunities for novel organosilicon compounds like this compound. sbfchem.com24chemicalresearch.com

Advancements in Catalysis: The development of new and more efficient catalysts for organosilicon transformations presents a major opportunity to overcome some of the synthetic challenges and create novel derivatives. azom.com

Interdisciplinary Research: The convergence of organosilicon chemistry with fields such as nanotechnology, biotechnology, and materials science is opening up new and exciting areas of research and application. This interdisciplinary approach is likely to be a key driver of innovation in the future. cfsilicones.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.